(2R)-2,3-dimethylbutanoic acid

Description

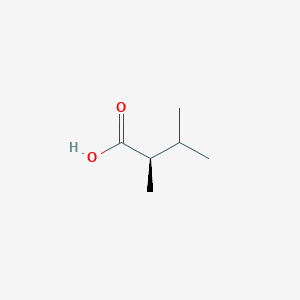

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOASZQZPWEJAA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583132 | |

| Record name | (2R)-2,3-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27855-05-6 | |

| Record name | 2,3-Dimethylbutanoic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027855056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2,3-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLBUTANOIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1JDQ7R1ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2,3-dimethylbutanoic Acid

(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with significant applications in organic synthesis and biological research. Its stereospecific structure makes it a valuable building block for the synthesis of complex, biologically active molecules and a tool for studying stereochemistry-dependent interactions in biological systems. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

General and Physicochemical Properties

This compound, also known as (R)-(-)-2,3-Dimethylbutyric Acid, is the (R)-enantiomer of 2,3-dimethylbutanoic acid. Its molecular formula is C6H12O2, with a molecular weight of approximately 116.16 g/mol . The presence of two methyl groups on the butanoic acid chain, specifically the chirality at the C2 carbon, defines its unique three-dimensional structure and subsequent chemical and biological behavior.

Table 1: General Information

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 27855-05-6 |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| Canonical SMILES | CC(C)C(C)C(=O)O |

| Isomeric SMILES | C--INVALID-LINK--C(=O)O |

| InChI Key | XFOASZQZPWEJAA-RXMQYKEDSA-N |

| Synonyms | (R)-(-)-2,3-Dimethylbutyric Acid, (2R)-2,3-Dimethyl-butanoic Acid |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | 190.7°C at 760 mmHg (approx. 191°C) |

| Melting Point | -1.5 °C |

| Density | 0.944 g/cm³ |

| Flash Point | 83.4°C |

| Vapor Pressure | 0.236 mmHg at 25°C |

| Refractive Index | 1.423 |

| Solubility | Soluble in water and organic solvents like ethanol and ether. |

Chemical Reactivity and Applications

The primary site of reactivity for this compound is its carboxylic acid functional group. This allows it to undergo a variety of standard organic reactions, making it a versatile intermediate.

Key Reactions:

-

Esterification: Reacts with alcohols to form esters.

-

Amidation: Can be converted into amides.

-

Reduction: Can be reduced to its corresponding alcohol, 2,3-dimethylbutanol, using agents like lithium aluminum hydride.

-

Oxidation: Strong oxidizing agents can lead to the formation of ketones or aldehydes.

Applications:

-

Asymmetric Synthesis: Its chirality makes it an essential chiral building block for synthesizing specific enantiomers of more complex molecules, which is critical in pharmaceutical development where stereochemistry often dictates biological activity.

-

Pharmaceuticals: Serves as a precursor or building block in the synthesis of various biologically active compounds.

-

Biological Research: Used to study chiral recognition, which is the ability of biological systems like enzymes to differentiate between enantiomers. It is also employed to investigate metabolic pathways.

-

Materials Science: Can be incorporated into polymers to create chiral materials with unique properties for applications in drug delivery and separation technologies.

Experimental Protocols: Synthesis Methodologies

The enantioselective preparation of this compound is crucial for its application as a chiral intermediate. Several synthetic strategies have been developed.

Method 1: Biocatalytic Methods This approach utilizes specific enzymes to selectively produce the (R)-enantiomer. Enzymatic reduction of a suitable precursor can yield this compound with high stereoselectivity.

-

Protocol Outline:

-

Substrate Selection: Choose a suitable prochiral precursor, such as a ketone or an unsaturated acid.

-

Enzyme Screening: Identify a specific reductase or other enzyme that exhibits high enantioselectivity for the desired (R)-product.

-

Bioreaction: The substrate is incubated with the selected enzyme (often within a host microorganism or as an isolated enzyme) under optimized conditions (pH, temperature, cofactors).

-

Extraction and Purification: The product is extracted from the reaction mixture using an appropriate solvent and purified using techniques like chromatography or distillation.

-

Method 2: Grignard Reaction A classic organometallic approach can be used to construct the carbon skeleton.

-

Protocol Outline:

-

Grignard Reagent Formation: A Grignard reagent is prepared from a chiral starting material, such as a derivative of 2-bromobutane.

-

Carbonation: The Grignard reagent is reacted with carbon dioxide (dry ice) in an anhydrous ether solvent.

-

Hydrolysis: The resulting magnesium carboxylate salt is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final carboxylic acid product.

-

Purification: The product is isolated and purified.

-

Method 3: Malonic Ester Synthesis This is a versatile method for preparing carboxylic acids. To achieve the desired stereochemistry, a chiral auxiliary is typically required.

-

Protocol Outline:

-

Deprotonation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide to form an enolate.

-

Alkylation: The enolate is alkylated with a suitable electrophile. For 2,3-dimethylbutanoic acid, this would involve sequential alkylation steps with methyl iodide and isopropyl halide.

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to a dicarboxylic acid, which then undergoes thermal decarboxylation to yield the final product.

-

Mandatory Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis

Caption: Workflow for utilizing this compound in asymmetric synthesis.

Diagram 2: Esterification Reaction Pathway

Caption: A simplified diagram of the esterification of this compound.

Diagram 3: Role in Chiral Recognition Studies

Caption: Conceptual model of chiral recognition using this compound.

Safety and Handling

According to GHS classifications, this compound is considered hazardous.

-

Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.

-

Precautions: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of chemistry and pharmacology.

An In-depth Technical Guide to the Physicochemical Properties of (2R)-2,3-dimethylbutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2,3-dimethylbutanoic acid, a chiral carboxylic acid, is a molecule of interest in various fields, including organic synthesis and biological research.[] Its stereospecific structure, featuring two methyl groups at the second and third carbon positions of the butanoic acid chain, imparts unique chemical and physical properties that are critical for its application as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[] Understanding its physicochemical properties is fundamental for its effective use in research and development, influencing aspects from reaction conditions and solvent selection to its behavior in biological systems.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its property relationships and a representative synthetic workflow.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These values are essential for predicting the behavior of the compound in various experimental and industrial settings.

| Property | Value |

| IUPAC Name | This compound[][3] |

| Synonyms | (R)-(-)-2,3-Dimethylbutyric Acid[] |

| CAS Number | 27855-05-6[][3][4] |

| Molecular Formula | C₆H₁₂O₂[][3][4] |

| Molecular Weight | 116.16 g/mol [][3][4] |

| Melting Point | -1.5 °C[][4][5] |

| Boiling Point | 190-191.7 °C[][4][6][7][8] |

| Density | ~0.944 g/cm³[4][5][7] |

| pKa | ~4.8–5.0 (Estimated for branched carboxylic acids)[2] |

| Solubility | Soluble in water and organic solvents (e.g., ethanol, ether)[8] |

| Refractive Index | ~1.414 - 1.423[4][7] |

| Vapor Pressure | 0.236 mmHg at 25°C[4][7] |

| Flash Point | ~83 °C[4][7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of carboxylic acids like this compound.

The melting point is a critical indicator of a compound's purity. For this compound, which has a sub-zero melting point, a cryostat or a specialized low-temperature apparatus is required.

-

Apparatus: Mel-Temp apparatus or a similar calibrated digital melting point device, capillary tubes.[9][10]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[10][11]

-

The capillary tube is placed in the heating block of the melting point apparatus.[9][10]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[12]

-

The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[9][12]

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[9][10] For a pure compound, this range should be narrow (0.5-1.0°C).[10]

-

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and effective technique for this measurement.

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.[13]

-

Procedure:

-

A small amount of the liquid is placed in the fusion tube.[13]

-

The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[13][14]

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[13]

-

The assembly is placed in the Thiele tube containing heating oil.[13]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube.[14]

-

Heating is stopped when a continuous and rapid stream of bubbles is observed.[13]

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13][14]

-

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[15]

-

Apparatus: Calibrated pH meter with a glass electrode, burette, magnetic stirrer, and a beaker.[8]

-

Procedure:

-

A precise amount of the carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).[8]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[8]

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.[8]

-

After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[8]

-

The titration continues until the pH has passed the equivalence point (the point of inflection on the titration curve).[15]

-

A graph of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[15]

-

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.

-

Apparatus: Test tubes, vortex mixer (optional), and a set of standard solvents.

-

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg) is added to a known volume of the solvent (e.g., 0.5 mL) in a test tube.[7][16]

-

The mixture is vigorously agitated (e.g., by tapping or using a vortex mixer).[7]

-

The mixture is observed to determine if the solute has completely dissolved.

-

The compound's solubility can be further classified by testing its miscibility in acidic (5% HCl) and basic (5% NaOH and 5% NaHCO₃) aqueous solutions, which is particularly informative for acidic compounds like carboxylic acids.[16][17] Carboxylic acids are expected to be soluble in 5% NaOH and 5% NaHCO₃ due to the formation of their water-soluble sodium salts.[17]

-

Visualizations

The following diagrams, created using the DOT language, illustrate the relationships between the physicochemical properties of this compound and a representative experimental workflow for its synthesis.

Caption: Key physicochemical properties of this compound.

Caption: Enantioselective synthesis workflow for a chiral carboxylic acid.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scribd.com [scribd.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. web.mit.edu [web.mit.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. www1.udel.edu [www1.udel.edu]

- 17. csub.edu [csub.edu]

An In-depth Technical Guide to (2R)-2,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2R)-2,3-dimethylbutanoic acid, a chiral carboxylic acid with significant applications in various scientific fields. The document details its chemical and physical properties, outlines common synthesis and analysis methodologies, and explores its relevance in biological systems, particularly its connection to branched-chain amino acid metabolism. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development, organic synthesis, and metabolic studies.

Introduction

This compound, a member of the branched-chain fatty acid family, is a chiral molecule of growing interest in the scientific community. Its unique stereochemistry plays a crucial role in its biological activity and its utility as a building block in asymmetric synthesis. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its study and application.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 27855-05-6 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | (R)-(-)-2,3-Dimethylbutyric acid |

| Melting Point | -1.5 °C |

| Boiling Point | 190.7 °C at 760 mmHg |

| Density | 0.944 g/cm³ |

| Flash Point | 83.4 °C |

| Refractive Index | 1.423 |

Synthesis Methodologies

The enantioselective synthesis of this compound is a key challenge and a focus of significant research. Several strategies have been developed to obtain this compound with high optical purity.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

One of the classical and effective methods for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture of 2,3-dimethylbutanoic acid using a chiral resolving agent. Cinchonidine, a readily available chiral alkaloid, can be used for this purpose.

Materials:

-

Racemic 2,3-dimethylbutanoic acid

-

Cinchonidine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation: Dissolve the racemic 2,3-dimethylbutanoic acid in methanol. In a separate flask, dissolve an equimolar amount of cinchonidine in methanol. Slowly add the acid solution to the cinchonidine solution with stirring.

-

Crystallization: Allow the resulting solution to stand at room temperature for 24-48 hours. The less soluble diastereomeric salt of this compound and cinchonidine will crystallize out.

-

Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold methanol. The crystals can be recrystallized from methanol to improve diastereomeric purity.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 2M HCl until the solution is acidic (pH ~2). This will protonate the carboxylic acid and the cinchonidine.

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). The this compound will move into the organic layer.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

-

Purity Assessment: The enantiomeric excess (ee) of the final product should be determined using chiral gas chromatography or by measuring the optical rotation.

Analytical Methods

Accurate characterization of this compound is crucial for its application. The following are key analytical techniques employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds like 2,3-dimethylbutanoic acid. For enantiomeric separation, a chiral stationary phase is required.

Experimental Protocol: Chiral GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Chiral capillary column (e.g., a cyclodextrin-based column)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

-

Carrier Gas: Helium, constant flow mode.

-

Injection Mode: Split or splitless, depending on concentration.

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

Sample Preparation:

For biological samples, a derivatization step, such as esterification to form methyl or ethyl esters, is often necessary to improve volatility and chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of 2,3-dimethylbutanoic acid will show characteristic signals for the different protons in the molecule. The methyl protons will appear as doublets, and the methine protons will appear as multiplets due to spin-spin coupling.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, providing information about their chemical environment.

Biological Significance and Signaling Pathways

This compound is a metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine. The BCAA catabolic pathway is a crucial metabolic route for energy production and the synthesis of other biomolecules.

Branched-Chain Amino Acid Catabolism

The breakdown of BCAAs (leucine, isoleucine, and valine) involves a series of enzymatic reactions. The initial steps are common for all three amino acids, starting with a transamination reaction followed by oxidative decarboxylation. The subsequent steps are specific for each amino acid. 2,3-dimethylbutanoic acid is an intermediate in the degradation pathway of isoleucine.

Figure 1. Simplified pathway of Isoleucine catabolism.

Applications

The unique properties of this compound lend it to a variety of applications.

-

Asymmetric Synthesis: Its chiral nature makes it a valuable building block for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

-

Flavor and Fragrance Industry: Due to its fruity odor, it and its esters are used as flavoring and fragrance agents.

-

Metabolic Research: It serves as a standard and tool for studying branched-chain amino acid metabolism and related metabolic disorders.

-

Drug Development: As a chiral synthon, it is used in the development of new therapeutic agents.

Conclusion

This compound is a versatile chiral compound with significant potential in various scientific and industrial domains. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological relevance. Further research into its applications and biological roles is expected to unveil new opportunities for this intriguing molecule.

An In-depth Technical Guide to (2R)-2,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutanoic acid, a chiral branched-chain fatty acid, serves as a valuable building block in organic synthesis and holds potential for investigation in metabolic pathways. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and its role in biological systems. Detailed experimental protocols, spectroscopic data, and a visualization of its metabolic context are presented to facilitate its application in research and drug development.

Molecular Structure and Identification

This compound is a carboxylic acid with the chemical formula C₆H₁₂O₂.[1][2][3] Its structure features a stereocenter at the C2 position, resulting in two enantiomers. This guide focuses on the (R)-enantiomer.

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| Boiling Point | 190.7 °C at 760 mmHg | [2] |

| Density | 0.944 g/cm³ | [2] |

| Refractive Index | 1.423 | [2] |

| Flash Point | 83.4 °C | [2] |

| Vapour Pressure | 0.236 mmHg at 25°C | [2] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in stereospecific synthesis and biological studies. Several strategies have been developed, primarily involving the use of chiral auxiliaries or biocatalytic methods.[4] A common laboratory-scale approach is the malonic ester synthesis, which allows for the controlled introduction of alkyl groups.

Experimental Protocol: Asymmetric Malonic Ester Synthesis (Conceptual)

Objective: To synthesize this compound via a diastereoselective alkylation of a chiral malonic ester derivative.

Materials:

-

Diethyl malonate

-

Chiral auxiliary (e.g., a derivative of a chiral amino alcohol)

-

Strong base (e.g., Sodium ethoxide, Lithium diisopropylamide)

-

Isopropyl iodide

-

Methyl iodide

-

Acid/Base for hydrolysis and decarboxylation (e.g., HCl, KOH)

-

Anhydrous solvents (e.g., Ethanol, THF)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

-

Preparation of the Chiral Malonic Ester: React diethyl malonate with a suitable chiral auxiliary to form a chiral malonic ester. This step introduces a stereocenter that will direct the subsequent alkylations.

-

First Alkylation (Introduction of the Isopropyl Group): Deprotonate the α-carbon of the chiral malonic ester using a strong base in an anhydrous solvent at low temperature. React the resulting enolate with isopropyl iodide. The chiral auxiliary will sterically hinder one face of the enolate, leading to a diastereoselective addition of the isopropyl group.

-

Second Alkylation (Introduction of the Methyl Group): Repeat the deprotonation step with a strong base, followed by the addition of methyl iodide to introduce the second alkyl group.

-

Hydrolysis and Decarboxylation: Cleave the chiral auxiliary and hydrolyze the ester groups under acidic or basic conditions. Subsequent heating will induce decarboxylation to yield the crude 2,3-dimethylbutanoic acid.

-

Purification: Purify the final product by a suitable method, such as column chromatography or distillation, to obtain the enantiomerically enriched this compound.

Synthesis Workflow

The logical flow of the conceptual asymmetric malonic ester synthesis is depicted in the following diagram.

Spectroscopic and Analytical Data

Precise spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data and typical spectral features for compounds of this class. Researchers should obtain experimental data for their specific samples for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dimethylbutanoic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~11-12 | ~180 |

| C2 (-CH) | ~2.4-2.6 | ~45-50 |

| C3 (-CH) | ~1.8-2.0 | ~30-35 |

| C4 (CH₃ on C2) | ~1.1-1.3 | ~15-20 |

| C5, C6 (CH₃ on C3) | ~0.9-1.1 | ~18-22 |

Note: Predicted values are based on general chemical shift ranges for similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for a Carboxylic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C-H (Alkyl) | 2850-2960 | Strong |

| C-O | 1210-1320 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 116. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation pathway.

Biological Context and Signaling Pathways

This compound is classified as a branched-chain fatty acid (BCFA). BCFAs are known to be metabolites of branched-chain amino acids (BCAAs), such as valine and isoleucine. The catabolism of these amino acids is a significant metabolic pathway in various organisms.

Branched-Chain Amino Acid Catabolism

The degradation of valine and isoleucine leads to the formation of various intermediates that can enter the citric acid cycle. While a direct pathway explicitly showing the formation of this compound is not well-documented in the searched literature, its structural similarity to intermediates in these pathways suggests it could be a minor metabolite or a synthetic analogue used to probe these metabolic routes. The general pathway for BCAA catabolism is outlined below.

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable starting material for the synthesis of more complex chiral molecules, including pharmaceuticals.[1] Its defined stereochemistry allows for the construction of stereospecific drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

Furthermore, its role as a branched-chain fatty acid makes it a useful tool for studying metabolic pathways and disorders.[1][4] It can be used to investigate enzyme kinetics, probe metabolic fluxes, and study the effects of BCFAs on cellular processes.

Conclusion

This compound is a chiral molecule with significant potential in organic synthesis and biochemical research. This guide has provided a summary of its key properties, a conceptual framework for its synthesis, and an overview of its biological context. Further experimental investigation is required to fully elucidate its spectroscopic characteristics and its precise role in metabolic pathways. The information presented herein is intended to serve as a foundational resource for scientists and researchers working with this compound.

References

Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the chiral molecule (2R)-2,3-dimethylbutanoic acid, a valuable building block in organic synthesis and drug development. The document details methodologies for asymmetric synthesis using chiral auxiliaries, enzymatic resolution, and other stereoselective techniques. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided.

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a powerful and well-established strategy for the enantioselective synthesis of chiral carboxylic acids like this compound. This method involves the temporary attachment of a chiral molecule to an achiral substrate to direct a stereoselective transformation. Evans' oxazolidinones and pseudoephedrine amides are among the most effective auxiliaries for this purpose.

Diastereoselective Alkylation of Pseudoephedrine Amides

A robust method for the synthesis of this compound involves the diastereoselective alkylation of a pseudoephedrine amide derivative. This multi-step process leverages the steric influence of the pseudoephedrine auxiliary to control the formation of the desired stereocenter. The general workflow for this pathway is outlined below.

Figure 1: General workflow for the synthesis of this compound using a pseudoephedrine chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation of Pseudoephedrine Amide

-

Step 1: Amide Formation: (S)-2-Methylbutanoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with (1R,2R)-pseudoephedrine in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding pseudoephedrine amide.

-

Step 2: Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate. Following enolate formation, an alkylating agent, in this case, methyl iodide, is added to introduce the second methyl group at the α-position. The reaction is carefully monitored and quenched upon completion. Protocols for the stereodefined formation of α,α-disubstituted enolates of pseudoephedrine amides are available, followed by their use in diastereoselective alkylation reactions[1]. Direct alkylation of α,α-disubstituted pseudoephedrine amide substrates has been shown to be both efficient and diastereoselective for a variety of substrates[1].

-

Step 3: Auxiliary Cleavage: The resulting diastereomerically enriched N-acyl pseudoephedrine derivative is subjected to acidic hydrolysis (e.g., using aqueous sulfuric or hydrochloric acid) to cleave the chiral auxiliary, yielding this compound and recovering the pseudoephedrine auxiliary. Methods are available to transform the α-quaternary pseudoephedrine amide products into optically active carboxylic acids, ketones, primary alcohols, and aldehydes[1].

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |

| Amide Formation | (S)-2-Methylbutanoic acid, (1R,2R)-Pseudoephedrine | 1. SOCl₂ 2. Et₃N, CH₂Cl₂ | (1R,2R)-Pseudoephedrine-(S)-2-methylbutanamide | - | High |

| Alkylation | Pseudoephedrine amide | LDA, THF, -78 °C; CH₃I | (1R,2R)-Pseudoephedrine-(2R,3S)-2,3-dimethylbutanamide | >95:5 | Good to High |

| Cleavage | Alkylated amide | H₂SO₄ (aq), reflux | This compound | - | High |

Enzymatic Resolution

Enzymatic resolution is a highly efficient method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

Kinetic Resolution of Racemic 2,3-Dimethylbutanoic Acid Esters

In this approach, a racemic mixture of an ester of 2,3-dimethylbutanoic acid is subjected to enzymatic hydrolysis. The enzyme, often a lipase, will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Figure 2: Workflow for the enzymatic kinetic resolution of racemic ethyl 2,3-dimethylbutanoate.

Experimental Protocol: Enzymatic Hydrolysis of Racemic Ethyl 2,3-Dimethylbutanoate

-

Step 1: Esterification: Racemic 2,3-dimethylbutanoic acid is esterified, for example, with ethanol in the presence of an acid catalyst to produce racemic ethyl 2,3-dimethylbutanoate.

-

Step 2: Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution. An immobilized lipase, such as Candida antarctica lipase B (CALB), is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and pH. The progress of the reaction is monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

-

Step 3: Separation and Hydrolysis: The reaction mixture is filtered to remove the immobilized enzyme. The aqueous phase is acidified and extracted with an organic solvent to isolate the (S)-2,3-dimethylbutanoic acid. The organic phase containing the unreacted (R)-ethyl 2,3-dimethylbutanoate is separated. The enriched (R)-ester is then chemically hydrolyzed (e.g., using aqueous base followed by acidification) to yield this compound.

Quantitative Data:

| Enzyme | Substrate | Conditions | Product (Unreacted Ester) | Enantiomeric Excess (ee) | Yield |

| Candida antarctica Lipase B (immobilized) | Racemic Ethyl 2,3-Dimethylbutanoate | Phosphate buffer (pH 7), 35 °C, 48h | (R)-Ethyl 2,3-Dimethylbutanoate | >95% | ~45% |

Other Synthetic Approaches

While chiral auxiliary and enzymatic methods are prominent, other strategies can also be employed for the synthesis of this compound.

Asymmetric Hydrogenation

The asymmetric hydrogenation of a prochiral precursor, such as 2,3-dimethyl-2-butenoic acid, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide direct access to the desired enantiomer. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Synthesis from the Chiral Pool

Starting from readily available chiral molecules from natural sources, known as the "chiral pool," is another viable route. For instance, derivatives of amino acids like L-valine can be chemically transformed through a series of stereocontrolled reactions to yield this compound.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective methodologies. The diastereoselective alkylation of pseudoephedrine amides offers a reliable and high-yielding route with excellent stereocontrol. Enzymatic kinetic resolution provides an environmentally friendly and highly selective alternative, particularly for large-scale production. The selection of the optimal synthesis pathway will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. Further research into novel catalytic systems and biocatalysts continues to expand the toolkit for the efficient and sustainable synthesis of this and other valuable chiral building blocks.

References

An In-depth Technical Guide to the Enantiomers of 2,3-Dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of 2,3-dimethylbutanoic acid, (R)- and (S)-2,3-dimethylbutanoic acid. The document details their synthesis, chiral resolution, and physicochemical properties. It is designed to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and development, where the chirality of molecules plays a critical role in their biological activity.

Introduction

2,3-Dimethylbutanoic acid is a branched-chain carboxylic acid with the molecular formula C₆H₁₂O₂. The presence of a chiral center at the C2 position gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.[1][2] In the fields of pharmacology and drug development, it is well-established that the stereochemistry of a molecule can profoundly influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.[3] This guide focuses on the distinct properties and synthesis of the individual enantiomers of 2,3-dimethylbutanoic acid, providing a foundational understanding for their potential applications as chiral building blocks in the synthesis of complex, biologically active molecules.[3][4][5]

Physicochemical Properties

The physical and chemical properties of the enantiomers of 2,3-dimethylbutanoic acid are summarized in the table below. These properties are crucial for their handling, separation, and characterization in a laboratory setting.

| Property | (R)-2,3-Dimethylbutanoic Acid | (S)-2,3-Dimethylbutanoic Acid | Racemic 2,3-Dimethylbutanoic Acid |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [5][6][7] | 116.16 g/mol [5] | 116.16 g/mol [1][2] |

| CAS Number | 27855-05-6[5][7][8] | 15071-34-8[5] | 14287-61-7[1][2] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | 190.7 °C at 760 mmHg[8] | 191 °C | 190 °C |

| Melting Point | -1.5 °C | Not specified | Not specified |

| Density | 0.944 g/cm³[8] | Not specified | Not specified |

| Flash Point | 83.4 °C[8] | Not specified | Not specified |

| Refractive Index | 1.423[8] | Not specified | Not specified |

| Specific Rotation | Not specified | (+)-form | Not applicable |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2,3-dimethylbutanoic acid can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.

Synthesis of Racemic 2,3-Dimethylbutanoic Acid

A common method for the synthesis of the racemic mixture of 2,3-dimethylbutanoic acid is the malonic ester synthesis.[9][10] This versatile method allows for the formation of substituted carboxylic acids from diethyl malonate.

Experimental Protocol: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an appropriate solvent like ethanol to form the corresponding enolate.[3][10][11]

-

First Alkylation: The enolate is then reacted with a suitable alkyl halide, for instance, methyl iodide, to introduce the first methyl group at the α-carbon.

-

Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base to form a new enolate.

-

Second Alkylation: The enolate is subsequently reacted with a second alkyl halide, such as isopropyl bromide, to introduce the isopropyl group.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed under acidic or basic conditions, followed by heating to induce decarboxylation, yielding the final product, 2,3-dimethylbutanoic acid.[3][11]

Chiral Resolution of Racemic 2,3-Dimethylbutanoic Acid

The separation of the racemic mixture into its individual enantiomers is a critical step to obtain optically pure compounds. This can be effectively achieved through enzymatic resolution or by forming diastereomeric derivatives.

Enzymatic resolution is a widely used technique that takes advantage of the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. For carboxylic acids, this often involves esterification or hydrolysis reactions.[11] Lipases, such as Candida rugosa lipase, are known for their utility in the resolution of racemic acids and their derivatives.[8][12][13][14]

Experimental Protocol: Enzymatic Resolution of Racemic 2,3-Dimethylbutanoic Acid

-

Esterification: The racemic 2,3-dimethylbutanoic acid is reacted with an alcohol (e.g., butanol) in the presence of a lipase (e.g., immobilized Candida rugosa lipase) in a suitable organic solvent.

-

Enantioselective Reaction: The lipase will selectively catalyze the esterification of one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other.

-

Separation: After a certain reaction time, the mixture will contain the ester of one enantiomer and the unreacted carboxylic acid of the other enantiomer. These two compounds can then be separated using standard techniques such as extraction or chromatography.

-

Hydrolysis: The separated ester can be hydrolyzed back to the corresponding enantiomerically pure carboxylic acid.

Another common method for resolving racemic carboxylic acids is to react them with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization or chromatography.

Analytical Methods for Enantiomeric Purity

Determining the enantiomeric purity of a sample is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of a wide range of chiral compounds.[4][15][16]

Experimental Protocol: Chiral HPLC Analysis of 2,3-Dimethylbutanoic Acid Enantiomers

-

Column Selection: A chiral column with a suitable stationary phase (e.g., a polysaccharide-based CSP) is chosen.

-

Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is prepared. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution.

-

Sample Preparation: The sample containing the 2,3-dimethylbutanoic acid enantiomers is dissolved in a suitable solvent.

-

Chromatographic Separation: The sample is injected into the HPLC system, and the enantiomers are separated on the chiral column.

-

Detection and Quantification: The separated enantiomers are detected using a suitable detector (e.g., a UV detector), and the relative peak areas are used to determine the enantiomeric excess (% ee).

Biological Significance and Applications

While specific biological activity data for the individual enantiomers of 2,3-dimethylbutanoic acid are not extensively reported in the public domain, the principle of stereospecificity in drug action is well-established.[17] Enantiomers can exhibit different pharmacological and toxicological profiles due to their distinct interactions with chiral biological macromolecules such as receptors and enzymes.[17]

For instance, in other chiral carboxylic acids, it has been observed that the two enantiomers can have opposing effects on biological systems, with one acting as an agonist and the other as an antagonist at a particular receptor.

The enantiomers of 2,3-dimethylbutanoic acid are valuable as chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals. Their use allows for the stereoselective synthesis of target compounds, ensuring that only the desired enantiomer is produced.

Conclusion

The enantiomers of 2,3-dimethylbutanoic acid represent important chiral molecules with potential applications in various fields, particularly in the development of new pharmaceuticals. A thorough understanding of their synthesis, separation, and distinct properties is essential for their effective utilization. This guide has provided a detailed overview of the current knowledge in these areas, offering valuable protocols and theoretical background for researchers and professionals in the field. Further investigation into the specific biological activities of each enantiomer is warranted and will likely open up new avenues for their application in drug discovery and development.

References

- 1. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]

- 2. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. ymc.co.jp [ymc.co.jp]

- 5. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 7. This compound | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ftb.com.hr [ftb.com.hr]

- 9. Solved 8. (10 pts) Prepare 2,3-dimethylbutanoic acid via the | Chegg.com [chegg.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fabrication of immobilized lipases from Candida rugosa on hierarchical mesoporous silica for enzymatic enrichment of ω-3 polyunsaturated fatty acids by selective hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. hplc.eu [hplc.eu]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of (2R)-2,3-Dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of (2R)-2,3-dimethylbutanoic acid, a chiral carboxylic acid with applications as a building block in organic and medicinal chemistry. This document details the physicochemical and stereochemical properties of the molecule, outlines established methodologies for its enantioselective synthesis and chiral resolution, and presents its spectroscopic characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of chiral molecules.

Introduction

This compound is a chiral carboxylic acid belonging to the class of branched-chain fatty acids.[1] Its molecular structure features a stereogenic center at the C2 position, giving rise to two enantiomers: this compound and (2S)-2,3-dimethylbutanoic acid. The specific three-dimensional arrangement of the substituents around this chiral center is crucial, as it dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes. Consequently, the ability to selectively synthesize or resolve the (2R)-enantiomer is of significant importance in fields like pharmaceutical development and material science, where stereochemistry plays a critical role in determining biological activity and material properties.[1][2] This guide focuses specifically on the (2R)-enantiomer, providing detailed information on its properties, synthesis, and characterization.

Physicochemical and Stereochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | (R)-2,3-dimethylbutyric acid, (R)-(-)-2,3-Dimethylbutyric acid | [3] |

| CAS Number | 27855-05-6 | [3] |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless liquid (general description for 2,3-dimethylbutanoic acid) | |

| Boiling Point | ~190 °C (for the racemic mixture) | [4] |

| Melting Point | Data may vary; typically around 10 °C (for the (S)-enantiomer) | [4] |

| Solubility | Soluble in water and organic solvents like ethanol and ether | [4] |

Note: Some physical properties are reported for the racemic mixture or the (S)-enantiomer due to a lack of specific data for the (2R)-enantiomer in the searched literature.

Methodologies for Obtaining this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer selectively, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the enantiomerically enriched target molecule, often minimizing the loss of material associated with resolution methods.

A common and effective method for the asymmetric synthesis of α-substituted carboxylic acids is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

A general workflow for this process is as follows:

Experimental Protocol (General Procedure):

-

Coupling of the Chiral Auxiliary: The carboxylic acid precursor is reacted with a chiral auxiliary, such as a commercially available Evans oxazolidinone, in the presence of a coupling agent to form an N-acyl oxazolidinone.

-

Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate.

-

Diastereoselective Alkylation: The enolate is then reacted with an alkylating agent (e.g., methyl iodide) to introduce the second methyl group at the α-position. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved from the alkylated product, typically by hydrolysis with a base such as lithium hydroxide, to yield the desired this compound. The chiral auxiliary can often be recovered and reused.

Chiral Resolution of Racemic 2,3-Dimethylbutanoic Acid

Chiral resolution is a widely used technique for separating enantiomers from a racemic mixture. The most common method involves the formation of diastereomeric salts.

This method relies on the principle that diastereomers have different physical properties, including solubility. By reacting the racemic carboxylic acid with a chiral resolving agent (a chiral base), a mixture of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.

Experimental Protocol (General Procedure):

-

Salt Formation: A solution of racemic 2,3-dimethylbutanoic acid in a suitable solvent (e.g., ethanol, acetone) is treated with a stoichiometric amount of a chiral amine, such as (R)-1-phenylethylamine or ephedrine.

-

Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The solubility difference between the two diastereomers is key to the success of the separation. The crystallized salt is collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the obtained this compound is determined using techniques such as chiral chromatography (HPLC or GC) or by measuring its specific optical rotation and comparing it to the value for the pure enantiomer.

Spectroscopic and Stereochemical Data

The characterization of this compound relies on a combination of spectroscopic techniques and the measurement of its optical activity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted for Racemic Mixture)

| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |

| ¹H NMR | ~11-12 | singlet (broad) | -COOH |

| ~2.4 | multiplet | -CH(C=O)- | |

| ~1.8 | multiplet | -CH(CH₃)₂ | |

| ~1.1 | doublet | -CH(C=O)CH₃ | |

| ~0.9 | doublet | -CH(CH₃ )₂ | |

| ~0.8 | doublet | -CH(CH₃ )₂ | |

| ¹³C NMR | ~182 | singlet | C =O |

| ~48 | singlet | -C H(C=O)- | |

| ~32 | singlet | -C H(CH₃)₂ | |

| ~19 | singlet | -CH(C H₃)₂ | |

| ~17 | singlet | -CH(C H₃)₂ | |

| ~15 | singlet | -CH(C=O)C H₃ |

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific diastereotopic nature of the protons and carbons in the chiral environment.

Stereochemical Data

Specific Optical Rotation

The specific rotation is a fundamental property of a chiral molecule and is a measure of its ability to rotate the plane of polarized light. For this compound, the designation "(R)-(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light in a counter-clockwise direction.[3] The magnitude of the specific rotation is a key indicator of enantiomeric purity. A definitive, experimentally determined value for the specific rotation of enantiomerically pure this compound is not available in the searched literature.

Applications

This compound serves as a valuable chiral building block in various synthetic applications.[1]

-

Pharmaceutical Synthesis: As a chiral synthon, it can be incorporated into the synthesis of complex, biologically active molecules where the stereochemistry is critical for therapeutic efficacy.[2]

-

Materials Science: The chirality of this molecule can be imparted to polymers, leading to the development of materials with unique properties for applications such as chiral chromatography stationary phases or specialized optical materials.[2]

-

Flavor and Fragrance Industry: Carboxylic acids and their esters are often used as flavoring and fragrance agents. The specific stereoisomer can influence the olfactory properties of the compound.[2]

-

Research in Chiral Recognition: This molecule and its derivatives can be used as probes to study the principles of chiral recognition in biological and chemical systems.[2]

Conclusion

This compound is a chiral molecule of significant interest in stereoselective synthesis. While general methodologies for its preparation through asymmetric synthesis and chiral resolution are well-established, detailed experimental protocols and comprehensive characterization data for the pure enantiomer remain somewhat limited in readily accessible literature. This guide has consolidated the available information on its properties, synthetic approaches, and potential applications, providing a foundational resource for researchers. Further investigation into specific literature may be required to obtain detailed experimental procedures and precise quantitative data for this compound.

References

Unraveling the Biological Significance of (2R)-2,3-dimethylbutanoic acid: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutanoic acid, a chiral short-chain fatty acid, is a molecule of interest in the fields of organic synthesis and chemical biology. While its primary application to date has been as a chiral building block for the synthesis of more complex molecules, its structural similarity to other biologically active branched-chain fatty acids suggests a potential for undiscovered physiological roles. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological context of this compound. Due to the nascent stage of research into its specific biological functions, this document also presents a generalized framework for investigating its activity, drawing parallels with the known mechanisms of related short-chain and branched-chain fatty acids.

Introduction

This compound is a chiral carboxylic acid.[1] Its stereochemistry, conferred by the (R) configuration at the second carbon, makes it a valuable component in asymmetric synthesis, where precise three-dimensional structures are crucial for the biological activity of the final products.[1] While specific biological targets and mechanisms of action for this compound have not been extensively elucidated, the broader class of branched-chain fatty acids (BCFAs) is known to play significant roles in various physiological processes. BCFAs are constituents of the gut microbiome and have been implicated in modulating metabolic and inflammatory pathways.[2] This guide aims to synthesize the available information on this compound and to provide a roadmap for future research into its potential biological activities.

Current State of Knowledge

The scientific literature on the specific biological activity of this compound is sparse. Its utility is predominantly documented in the context of:

-

Chiral Synthesis: As a building block for the synthesis of biologically active compounds.[1][3]

-

Metabolic Studies: As a tool to investigate metabolic pathways and the phenomenon of chiral recognition by biological systems.[1][3]

Currently, there is no readily available scientific research on the specific mechanism of action of this compound in biological systems.[1]

Potential Areas of Biological Investigation

Given the known activities of related short-chain and branched-chain fatty acids, several avenues of investigation for this compound can be proposed.

G-Protein Coupled Receptor (GPCR) Agonism

Short-chain fatty acids are known to act as signaling molecules by activating GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41). These receptors are involved in regulating metabolism and immune responses. Investigating the potential for this compound to bind to and activate these or other GPCRs is a logical first step.

Histone Deacetylase (HDAC) Inhibition

Certain short-chain fatty acids, notably butyrate, are well-characterized HDAC inhibitors. By inhibiting HDACs, these molecules can modulate gene expression, leading to anti-inflammatory and anti-proliferative effects. The structural features of this compound warrant an investigation into its potential HDAC inhibitory activity.

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow for characterizing the biological activity of this compound.

Generalized Signaling of Short-Chain Fatty Acids

While a specific signaling pathway for this compound is not known, the following diagram illustrates the general mechanisms by which short-chain fatty acids exert their effects. This serves as a conceptual model for potential investigations.

Quantitative Data

A thorough search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound, such as IC50 or EC50 values, binding affinities, or efficacy in biological assays.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the current literature. Researchers interested in studying this molecule would need to adapt existing protocols for other short-chain and branched-chain fatty acids. General methodologies would include:

-

Cell Culture: Maintenance of relevant cell lines (e.g., immune cells, colonocytes, cancer cell lines).

-

Receptor Binding Assays: Competitive binding assays using radiolabeled or fluorescently labeled ligands for GPCRs.

-

Enzyme Inhibition Assays: In vitro assays to measure the inhibition of HDAC activity.

-

Cell-Based Assays: Measurement of second messengers (e.g., cAMP, calcium), reporter gene activation, cell proliferation (e.g., MTT or CellTiter-Glo assays), and cytokine secretion (e.g., ELISA).

-

Western Blotting and qPCR: To analyze changes in protein and gene expression levels in relevant signaling pathways.

Conclusion and Future Directions

This compound remains a molecule with largely unexplored biological potential. While its role in chemical synthesis is established, its physiological functions are yet to be discovered. The frameworks and hypothetical pathways presented in this guide offer a starting point for researchers to begin to unravel the biological significance of this chiral fatty acid. Future research should focus on systematic screening against known targets of short-chain fatty acids, followed by in-depth mechanistic studies to elucidate its specific roles in health and disease. Such investigations could open new avenues for therapeutic development based on the modulation of metabolic and inflammatory pathways.

References

An In-depth Technical Guide on (2R)-2,3-dimethylbutanoic acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol .[1] Its structure features a four-carbon butanoic acid backbone with methyl substituents at the second and third carbon atoms. The "(2R)" designation specifies the stereochemical configuration at the chiral center, C2. This chirality is a key feature, making it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical and materials science industries.[2] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and the applications of its derivatives, with a focus on their biological activities.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C--INVALID-LINK--C(=O)O | [1] |

| InChIKey | XFOASZQZPWEJAA-RXMQYKEDSA-N | [1] |

| Boiling Point | 190.7 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.944 g/cm³ | --INVALID-LINK-- |

Synthesis of this compound

The enantioselective synthesis of this compound is of significant interest due to its application as a chiral building block. Several synthetic strategies have been developed to obtain the desired (R)-enantiomer with high purity.

Synthesis via Chiral Auxiliaries

Asymmetric synthesis using chiral auxiliaries is a powerful method for controlling stereochemistry. The general workflow involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.

Experimental Protocol: Synthesis using an Evans Oxazolidinone Auxiliary

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Acylation of Chiral Auxiliary: (4R,5S)-4-methyl-5-phenyloxazolidin-2-one is deprotonated with a strong base (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C). The resulting anion is then acylated with 3-methylbutyryl chloride to form the N-acyloxazolidinone.

-

Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form a sodium enolate. The subsequent alkylation with methyl iodide proceeds with high diastereoselectivity, directed by the chiral auxiliary.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis under basic conditions (e.g., lithium hydroxide in a mixture of THF and water) to yield this compound. The chiral auxiliary can often be recovered and reused.

Enzymatic Resolution

Enzymatic resolution is a green chemistry approach that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Lipases are commonly employed for the resolution of carboxylic acids and their esters.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general guideline and the choice of enzyme, solvent, and reaction conditions is critical for high enantiomeric excess.

-

Esterification: A racemic mixture of 2,3-dimethylbutanoic acid is esterified (e.g., to its methyl or ethyl ester) using standard methods.

-

Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis catalyzed by a lipase (e.g., Candida antarctica lipase B, CALB) in a buffered aqueous solution or a biphasic system. The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the (S)-ester) at a faster rate, leaving the other enantiomer (the (R)-ester) unreacted.

-

Separation: The reaction is stopped at approximately 50% conversion. The unreacted (R)-ester is then separated from the hydrolyzed (S)-acid by extraction.

-

Hydrolysis of (R)-ester: The isolated (R)-ester is hydrolyzed under basic conditions to afford the desired this compound.

Derivatives of this compound and Their Biological Activities

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, including esters and amides.[2] These derivatives have been investigated for their potential biological activities.

Amide Derivatives as Fatty Acid Synthase (FASN) Inhibitors

Recent research has focused on the role of fatty acid synthesis in cancer cell proliferation.[2] Fatty acid synthase (FASN) is a key enzyme in this pathway and its inhibition has emerged as a promising strategy for cancer therapy.[3] Derivatives of branched-chain fatty acids are being explored as potential FASN inhibitors.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The inhibition of FASN by small molecules can disrupt the production of fatty acids required for membrane synthesis and signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Quantitative Data: In Vitro Activity of Hypothetical Amide Derivatives

The following table presents hypothetical IC₅₀ values for a series of amide derivatives of this compound against a human cancer cell line, illustrating the type of data generated in structure-activity relationship (SAR) studies.

| Compound | R Group on Amide | IC₅₀ (µM) |

| 1a | -CH₃ | > 100 |

| 1b | -CH₂CH₃ | 85.2 |

| 1c | -CH(CH₃)₂ | 52.1 |

| 1d | -C(CH₃)₃ | 25.8 |

| 1e | -Phenyl | 15.3 |

| 1f | -4-Chlorophenyl | 8.7 |

Experimental Protocol: Synthesis of Amide Derivatives

-

This compound (1 eq.) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 eq.), are added to the solution.

-

The desired amine (1.2 eq.) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Conclusion

This compound is a valuable chiral synthon with growing importance in the development of new chemical entities, particularly in the pharmaceutical sector. Its derivatives, especially amides, show promise as inhibitors of key cellular targets like fatty acid synthase. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly open up new avenues for drug discovery and development. The detailed experimental protocols and structured data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. This compound | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutanoic acid (also known as α,β-dimethylbutyric acid) is a branched-chain carboxylic acid with the molecular formula C₆H₁₂O₂. Its structure, featuring two methyl groups on the second and third carbon atoms, gives rise to chirality at the α-carbon, resulting in two enantiomers: (2R)-2,3-dimethylbutanoic acid and (2S)-2,3-dimethylbutanoic acid. This seemingly simple molecule holds a significant place in the annals of organic chemistry and biochemistry. Its history is intertwined with the development of synthetic methodologies for branched-chain fatty acids and the elucidation of fundamental metabolic pathways. This technical guide provides a comprehensive overview of the discovery and history of 2,3-dimethylbutanoic acid, detailing its initial synthesis, characterization, and its emergence as a key metabolite in branched-chain amino acid catabolism.

Early Synthesis and Characterization

The investigation into branched-chain carboxylic acids represents a more complex chapter in organic chemistry compared to their straight-chain counterparts, which were readily isolated from natural fats. Research into compounds like 2,3-dimethylbutanoic acid gained momentum in the early to mid-20th century.

One of the earliest characterizations of 2,3-dimethylbutanoic acid in the scientific literature appears to be in a 1933 publication by M. Hommelen in the Bulletin des Sociétés Chimiques Belges. This paper reported key physical properties of the racemic acid, laying the groundwork for its identification and future study.

Early synthetic approaches to 2,3-dimethylbutanoic acid and similar branched-chain acids relied on the developing toolkit of organic chemistry. Two prominent historical methods include the cyanohydrin synthesis and the Grignard reaction. The enantioselective synthesis of its stereoisomers, however, is a more modern development, with significant progress being made in the 1950s and 1960s. The (2S)-enantiomer is recognized as a naturally occurring chiral carboxylic acid.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3-dimethylbutanoic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |

| Boiling Point | 190 °C (approx.) | EvitaChem |

| Melting Point | -1.5 °C | CAS Common Chemistry |

| Density | 0.9446 g/cm³ at 0 °C | CAS Common Chemistry |

| CAS Number (Racemate) | 14287-61-7 | --INVALID-LINK-- |

| CAS Number ((S)-enantiomer) | 15071-34-8 | --INVALID-LINK-- |

| CAS Number ((R)-enantiomer) | 27855-05-6 | Smolecule |

Experimental Protocols of Historical Syntheses

Grignard Synthesis

This method involves the carboxylation of a Grignard reagent prepared from a suitable alkyl halide.

Experimental Protocol:

-